Khellactone, trans-(+)-

Pharmacokinetics Chiral Resolution In Vivo Metabolism

Secure stereochemically defined trans-(+)-Khellactone (CAS 20516-17-0) for reproducible data. Its (3'S,4'R) chirality is essential for studies of enantioselective metabolism (CYP3A4, P-gp), analytical method development (chiral LC-MS/MS), and as a pure scaffold for bioactive derivatives. Substitution with racemates or undefined stereoisomers compromises experimental validity. Supplied as a white solid (≥98% HPLC).

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 20516-17-0
Cat. No. B12787775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhellactone, trans-(+)-
CAS20516-17-0
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
InChIInChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m1/s1
InChIKeyHKXQUNNSKMWIKJ-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-(+)-Khellactone (CAS 20516-17-0): Stereochemically Defined Angular Pyranocoumarin for Bioactivity Research


trans-(+)-Khellactone (CAS: 20516-17-0) is a naturally occurring angular pyranocoumarin, characterized by a fused benzopyran ring system and specific (3'S,4'R) stereochemistry at the dihydropyran ring [1]. It is isolated from various Peucedanum species and serves as the core scaffold for numerous bioactive khellactone derivatives (KDs) with reported anti-HIV, anti-hypertensive, and P-glycoprotein modulatory activities [2]. This compound is supplied as a high-purity white solid (≥98%) for use in biochemical experiments and as a reference standard in drug synthesis research .

Why trans-(+)-Khellactone (CAS 20516-17-0) Cannot Be Replaced by Generic Coumarins or Racemates


Substituting trans-(+)-khellactone with racemic mixtures or alternative coumarins (e.g., umbelliferone, scopoletin) introduces unacceptable experimental variability. The (3'S,4'R) stereochemistry of trans-(+)-khellactone directly governs its interaction with chiral biological targets, including cytochrome P450 enzymes, carboxylesterases, and P-glycoprotein [1]. In vivo, the enantiomers of khellactone and its derivatives exhibit distinct pharmacokinetic profiles, with one enantiomer often dominating systemic exposure while the other is rapidly metabolized or undetectable [2]. Using an undefined stereoisomer or a racemate obscures these critical stereoselective effects, compromising the reproducibility and interpretability of biological assays. The quantitative evidence below demonstrates why precise stereochemical identity is not a refinement but a prerequisite for meaningful data.

Quantitative Differentiation of trans-(+)-Khellactone (CAS 20516-17-0) vs. Analogs: A Selection-Relevant Evidence Guide


Enantioselective Pharmacokinetics: (+)-trans-Khellactone Exhibits Distinct In Vivo Exposure vs. its Enantiomer

In rat plasma, (+)-trans-khellactone (dTK) demonstrates a quantifiable and distinct pharmacokinetic profile compared to its enantiomer. An enantiospecific LC-MS/MS method achieved baseline resolution of dTK from its enantiomer, enabling precise quantification. Following oral administration of Peucedani Radix extract, the systemic exposure of dTK differs from that of (−)-trans-khellactone (lTK), and importantly, the lTK enantiomer was not detected in rat plasma under the same conditions due to rapid, carboxylesterase-mediated hydrolysis [1].

Pharmacokinetics Chiral Resolution In Vivo Metabolism

Analytical Differentiation: Baseline Resolution of trans-(+)-Khellactone from cis-Khellactone Enantiomers via Chiral LC-MS/MS

A validated online SPE-chiral LC-MS/MS method provides simultaneous enantiospecific quantitation of (+)-trans-khellactone (dTK), (+)-cis-khellactone (dCK), and (−)-cis-khellactone (lCK). The method achieves quantification limits (LOQs) of 2.57 ng/mL for dTK, 1.28 ng/mL for dCK, and 1.28 ng/mL for lCK, demonstrating that the trans and cis isomers, as well as their enantiomers, can be unambiguously resolved and quantified from a single biological matrix [1]. This analytical capability is critical for studies where khellactone is a metabolite of larger prodrugs like praeruptorin A.

Analytical Chemistry Chiral Separation Metabolite Profiling

Synthetic Accessibility: Established Enantioselective Route to (+)-trans-Khellactone with 97% ee and 58% Overall Yield

A concise, highly enantioselective three-step total synthesis of (+)-(3'S,4'R)-trans-khellactone from 7-hydroxycoumarin has been reported. The key step utilizes nonaqueous enantioselective epoxidation by an iminium salt, delivering the desired trans-stereoisomer in 97% enantiomeric excess (ee) and 58% overall yield [1]. This synthetic route provides a reliable alternative to isolation from natural sources, ensuring consistent stereochemical purity for research applications.

Synthetic Chemistry Enantioselective Synthesis Process Chemistry

Metabolic Stability: trans-Khellactone Serves as a Detectable In Vivo Metabolite of Praeruptorin A Prodrugs

In pharmacokinetic studies of praeruptorin A (PA), a calcium channel blocker prodrug, trans-khellactone was identified and quantified as a major active metabolite in rat plasma. Following oral administration of Qian-hu extract, (+)-trans-khellactone (dTK) and (+/−)-cis-khellactone (dCK/lCK) were observed as the main herb-related compounds, while the parent PA enantiomers exhibited distinct metabolic fates [1]. This metabolic conversion is stereoselective; for example, (−)-praeruptorin A (lPA) was not detected in plasma due to rapid carboxylesterase-mediated hydrolysis, highlighting that the trans-khellactone scaffold persists in circulation where other derivatives do not [1].

Drug Metabolism Prodrug Activation Pharmacokinetics

Structural Basis for Biological Selectivity: C-3' and C-4' Configuration Governs Metabolic and Transporter Interactions

A comprehensive review of khellactone derivatives (KDs) establishes that the configuration at C-3' and C-4' stereogenic centers is a primary determinant of metabolic profiles and potential drug-drug interactions. Specifically, the (3'S,4'R) configuration of trans-(+)-khellactone influences its recognition by CYP3A4, UGT1A1, P-glycoprotein (P-gp), and multidrug resistance-associated protein 2 (MRP2) [1]. In contrast, the cis-configured diastereomers (e.g., (3'S,4'S)-cis-khellactone) exhibit different substrate specificities for these same enzymes and transporters. This class-level structure-metabolism relationship (SMR) provides a mechanistic rationale for why stereochemical identity is non-negotiable in biological studies.

Structure-Activity Relationship Drug Metabolism Transporter Interactions

Supply Chain Quality Control: Commercially Available trans-(+)-Khellactone Meets High Purity Standards (98.18%) for Research Use

Commercially sourced trans-(+)-khellactone (CAS 20516-17-0) is routinely supplied with a certified purity of 98.18% as determined by HPLC . This level of purity, combined with defined storage conditions (powder at -20°C for 3 years; in solvent at -80°C for 1 year) , ensures that researchers receive a chemically and stereochemically defined material. In contrast, generic coumarin standards or crude plant extracts contain undefined mixtures of stereoisomers and impurities, which introduce variability and are unsuitable for quantitative bioassays or as reference standards.

Quality Control Analytical Chemistry Procurement Specification

Optimized Application Scenarios for trans-(+)-Khellactone (CAS 20516-17-0) Based on Quantified Differentiation


Enantioselective Pharmacokinetic and Metabolism Studies

Use trans-(+)-khellactone as a defined chiral analyte in in vivo pharmacokinetic studies, particularly when investigating the metabolism of praeruptorin A or other khellactone-based prodrugs. The validated chiral LC-MS/MS method (LOQ 2.57 ng/mL for dTK) [1] provides a robust analytical framework. This scenario directly leverages the documented enantioselective pharmacokinetic differences [1].

Reference Standard for Chiral Method Development

Employ trans-(+)-khellactone as a pure reference standard for developing and validating enantiospecific analytical methods (e.g., chiral HPLC, LC-MS/MS) for complex natural product matrices or biological fluids. Its well-characterized retention time and resolution from cis-isomers [1] make it an ideal system suitability standard.

Synthetic Chemistry: Scaffold for Derivatization and SAR Studies

Utilize trans-(+)-khellactone as a stereochemically pure starting material for synthesizing acylated khellactone derivatives (e.g., DCK analogs) for anti-HIV, anti-hypertensive, or P-gp modulation studies. The established enantioselective synthetic route (97% ee, 58% yield) [2] demonstrates the feasibility of obtaining this scaffold in high optical purity for downstream modifications.

In Vitro Transporter and Enzyme Interaction Assays

Incorporate trans-(+)-khellactone in assays designed to probe interactions with CYP3A4, UGT1A1, P-glycoprotein, or MRP2. The class-level evidence indicates that the (3'S,4'R) configuration is a key determinant of substrate specificity [3]. Using this specific stereoisomer ensures that the observed effects are attributable to the trans-configuration, enabling accurate SAR/SMR conclusions.

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